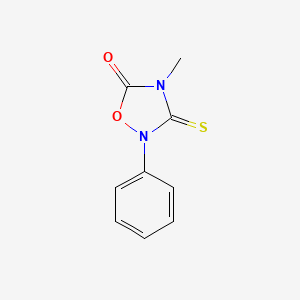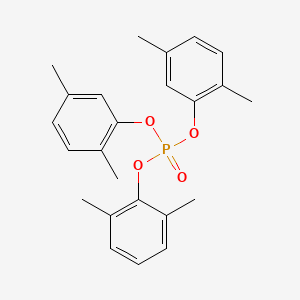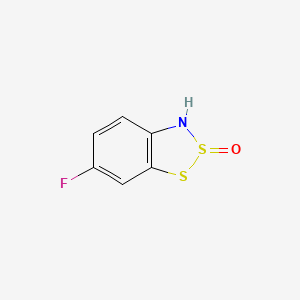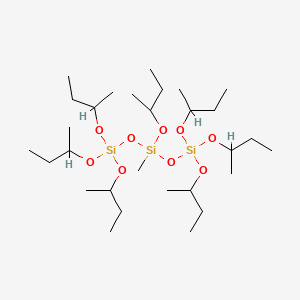![molecular formula C11H12N2O2 B14458794 2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- CAS No. 74274-11-6](/img/structure/B14458794.png)
2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- is an organic compound with the molecular formula C9H8N2O2 It is a derivative of pyrrolidinedione, featuring a pyridinyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- typically involves the reaction of pyrrolidinedione with 2-(2-pyridinyl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained around 128-129°C . The product is then purified through recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrrolidinedione derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrrolidinedione derivatives.
Substitution: Formation of substituted pyrrolidinedione derivatives with various functional groups.
Applications De Recherche Scientifique
2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets. The pyridinyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Pyrrolidinedione, 1-ethyl-: Similar structure but with an ethyl group instead of a pyridinyl group.
2,5-Pyrrolidinedione, 1-methyl-: Contains a methyl group instead of a pyridinyl group.
Uniqueness
2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]- is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and biochemistry.
Propriétés
Numéro CAS |
74274-11-6 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-(2-pyridin-2-ylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H12N2O2/c14-10-4-5-11(15)13(10)8-6-9-3-1-2-7-12-9/h1-3,7H,4-6,8H2 |
Clé InChI |
ISEBLFYEUIDKGF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)CCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


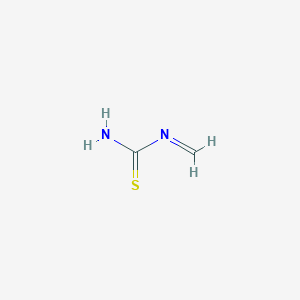
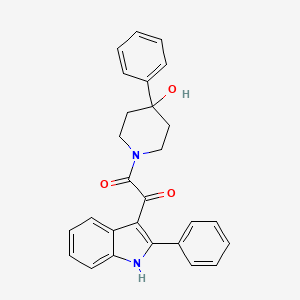




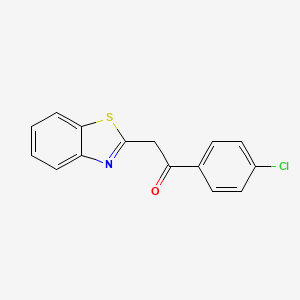
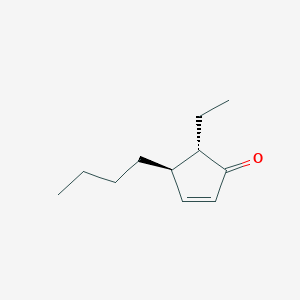
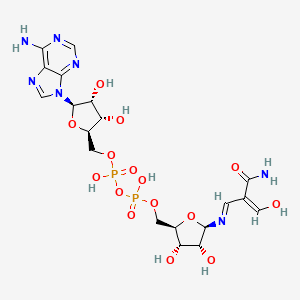
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)
